Clofazimine

Mycobacterium avium complex macrolide resistance in vivo efficacy

Procure Clofazimine (CAS 2030-63-9), the WHO-recommended Group B agent for all-oral MDR-TB regimens. Its unique polypharmacology—binding DNA and generating antimicrobial lysophospholipids—ensures an extremely low resistance profile, even against XDR strains. Unlike rifampicin, it lacks significant CYP induction, making it ideal for HIV co-infected patients. This lipophilic riminophenazine (logP 7.132) serves as the essential positive control for preclinical NTM efficacy models, including M. abscessus. Standardize your drug development pipeline with this critical benchmark.

Molecular Formula C27H22Cl2N4
Molecular Weight 473.4 g/mol
CAS No. 2030-63-9
Cat. No. B1669197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClofazimine
CAS2030-63-9
SynonymsB 663
B-663
B663
Clofazimine
G 30,320
G-30,320
G30,320
Lamprene
N,5-Bis(4-chlorophenyl)-3,5-dihydro-3-((1-methylethyl)imino)-2-phenazinamine
Molecular FormulaC27H22Cl2N4
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCC(C)N=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=C(C=C4)Cl)C=C1NC5=CC=C(C=C5)Cl
InChIInChI=1S/C27H22Cl2N4/c1-17(2)30-24-16-27-25(15-23(24)31-20-11-7-18(28)8-12-20)32-22-5-3-4-6-26(22)33(27)21-13-9-19(29)10-14-21/h3-17,31H,1-2H3
InChIKeyWDQPAMHFFCXSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceReddish-brown solid powder.
Solubility0.3 [ug/mL] (The mean of the results at pH 7.4)
1.51e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Clofazimine (CAS 2030-63-9) Procurement Overview: A Repurposed Riminophenazine for Multidrug-Resistant Mycobacterial Infections


Clofazimine (CAS 2030-63-9), a lipophilic riminophenazine antibiotic with a logP of 7.132 [1], is a cornerstone agent for multibacillary leprosy and is now recommended by the World Health Organization as a Group B drug for multidrug-resistant tuberculosis (MDR-TB) [2]. It exhibits a broad antimicrobial spectrum against mycobacteria, including M. tuberculosis, M. avium complex (MAC), and M. abscessus [3]. Its primary mechanism involves binding to mycobacterial DNA and generating antimicrobial lysophospholipids via membrane interaction [4].

Why Clofazimine Cannot Be Simply Substituted: Key Pharmacological and Resistance Profile Differences


Clofazimine possesses a unique polypharmacological profile that distinguishes it from other antimycobacterial agents. Unlike bedaquiline, which primarily inhibits the mycobacterial F1/F0-ATPase, clofazimine is less selective, apparently inhibiting several targets [1]. This multi-target mechanism is believed to underpin the extremely low level of resistance observed for clofazimine, even in extensively drug-resistant strains [2]. Its high lipophilicity and extremely long half-life lead to extensive tissue accumulation, which, while causing the characteristic skin pigmentation side effect, also provides a sustained therapeutic effect that is not readily replicated by less lipophilic analogs [3].

Clofazimine Quantitative Differentiation Guide: Direct Comparator Evidence for Procurement Decisions


Clofazimine vs. Bedaquiline: Superior In Vivo Efficacy Against Macrolide-Resistant MAC

In a chronic murine model of Mycobacterium avium complex (MAC)-caused progressive pulmonary disease, a treatment regimen substituting clarithromycin with clofazimine (CFZ) and bedaquiline (BDQ) led to a marked reduction in bacterial load compared to the standard regimen. Specifically, the CFZ/BDQ-containing regimen achieved a reduction of up to 0.86 log10 CFU in the lung and 2.17 log10 CFU in the spleen [1].

Mycobacterium avium complex macrolide resistance in vivo efficacy comparative study

Clofazimine vs. Clarithromycin: 100% Synergy Against Multidrug-Resistant NTM in Cystic Fibrosis

When synergy testing was performed on multidrug-resistant NTM isolates from cystic fibrosis patients, the combination of clofazimine and clarithromycin exhibited 100% synergy for all combinations tested [1]. This is in stark contrast to many other antibiotic combinations, which often show indifference or antagonism against these highly resistant pathogens.

Nontuberculous mycobacteria cystic fibrosis antibiotic synergy multidrug resistance

Clofazimine vs. Rifampicin: Improved Antimycobacterial Activity in a Hollow-Fiber Model of MAC Pulmonary Disease

In a hollow-fiber model of Mycobacterium avium pulmonary disease, substituting rifampicin with clofazimine in the standard regimen improved the antimycobacterial activity of the regimen [1]. This finding supports the use of clofazimine as a potential alternative to rifampicin, particularly given its lack of drug-drug interactions that are problematic with rifampicin.

Mycobacterium avium complex rifampicin substitution hollow-fiber model pharmacodynamics

Clofazimine vs. Riminophenazine Analogs: SAR-Guided Selection for Reduced Lipophilicity and Skin Staining

While newer riminophenazine analogs have been developed with the goal of reducing lipophilicity and skin staining, a comprehensive SAR study demonstrated that replacing the phenyl group at the C2 position of clofazimine with a pyridyl group resulted in analogs with improved anti-tuberculosis potency and reduced pigmentation potential [1]. However, these novel analogs are not clinically available, making clofazimine the only clinically validated riminophenazine with a proven track record for MDR-TB and NTM infections.

Riminophenazine structure-activity relationship lipophilicity skin pigmentation analog comparison

Clofazimine: Optimal Research and Industrial Application Scenarios


Preclinical Efficacy Testing of Novel Anti-NTM Therapeutics

Clofazimine is established as a positive control comparator for preclinical efficacy assessments of experimental drugs and regimens for treating M. abscessus pulmonary disease in mice. Researchers developing new anti-NTM compounds should use clofazimine as a benchmark to validate their drug's in vivo efficacy [1].

Salvage Therapy for Macrolide-Resistant MAC Infections

In both in vitro and in vivo models, clofazimine demonstrates potent activity against macrolide-resistant MAC. It is a critical component for designing alternative treatment regimens when standard macrolide-based therapy fails or is contraindicated [2].

Combination Therapy for Extensively Drug-Resistant NTM in Cystic Fibrosis

Clofazimine, particularly in combination with clarithromycin, exhibits consistent synergy against multidrug-resistant NTM isolates from CF patients. This makes it a valuable component of individualized salvage therapy regimens for this difficult-to-treat patient population [3].

Design of MDR-TB Regimens with Reduced Drug-Drug Interaction Potential

Clofazimine lacks significant induction of CYP enzymes, unlike rifampicin. This favorable drug interaction profile makes it a preferred Group B agent in all-oral MDR-TB regimens, especially in patients co-infected with HIV or requiring other interacting medications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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